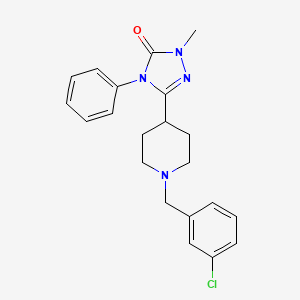
3-(1-(3-chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(3-chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(3-chlorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety and the chlorobenzyl group contributes to its pharmacological profile. Understanding the structure is crucial for elucidating its interactions with biological targets.
Antidepressant Effects
Research indicates that triazole derivatives can exhibit antidepressant-like effects. A study demonstrated that similar compounds could modulate serotonin and norepinephrine levels, which are critical in the treatment of depression. The specific compound may influence these neurotransmitter systems due to its structural similarities to known antidepressants.
Anticancer Activity
Triazole derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been tested against various cancer cell lines. In vitro studies indicated that certain triazoles could inhibit cell proliferation in breast and colon cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 (Colon) | TBD |
| This compound | T47D (Breast) | TBD |
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Similar triazole compounds have been found to act as dopamine reuptake inhibitors, which could be beneficial in managing conditions like schizophrenia or Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Reuptake Inhibition : Compounds with similar scaffolds have demonstrated the ability to inhibit dopamine reuptake, enhancing dopaminergic signaling.
- Modulation of Serotonergic Pathways : By influencing serotonin levels, these compounds may alleviate symptoms associated with mood disorders.
- Induction of Apoptosis in Cancer Cells : The triazole ring has been linked to pro-apoptotic signaling pathways in cancer cells.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Antidepressant Activity : A comparative study examined various triazole compounds for their effects on behavioral models of depression. Results showed significant improvements in depressive-like behaviors when administered at specific doses.
- Anticancer Research : In vitro assays revealed that certain derivatives exhibited cytotoxicity against breast and colon cancer cell lines. The most effective compounds were those that induced apoptosis through caspase activation.
Eigenschaften
IUPAC Name |
5-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-24-21(27)26(19-8-3-2-4-9-19)20(23-24)17-10-12-25(13-11-17)15-16-6-5-7-18(22)14-16/h2-9,14,17H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZKQAMJNDJEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














